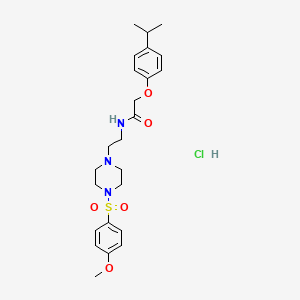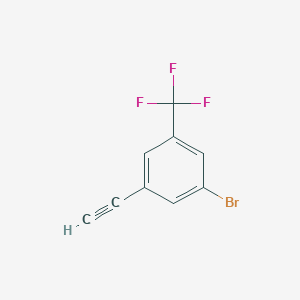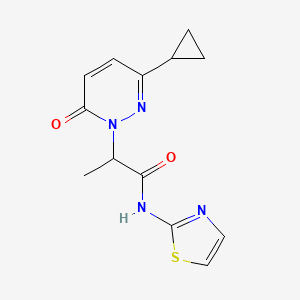
1,2-ジアミノ-4-メチルペンタン二塩酸塩
概要
説明
1,2-Diamino-4-methylpentane dihydrochloride is an organic compound with the molecular formula C6H16Cl2N2. This compound is a derivative of pentane, featuring two amino groups and a methyl group, making it a versatile chemical in various applications. It is commonly used in scientific research and industrial processes due to its unique chemical properties.
科学的研究の応用
1,2-Diamino-4-methylpentane dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用機序
Target of Action
Related compounds such as pt (ii) complex containing the 1r,2r enantiomer of trans-1,2-diamino-4-cyclohexene ligand have been shown to inhibit the viability of aggressive pancreatic adenocarcinoma cells .
Mode of Action
It’s structurally similar compound, pt (ii) complex containing the 1r,2r enantiomer of trans-1,2-diamino-4-cyclohexene ligand, has been shown to alter lipid metabolism in pancreatic adenocarcinoma cells . This suggests that 1,2-Diamino-4-methylpentane dihydrochloride might interact with its targets in a similar manner, leading to changes in cellular metabolism.
Biochemical Pathways
Related compounds have been shown to alter lipid metabolism in cancer cells . This suggests that 1,2-Diamino-4-methylpentane dihydrochloride might affect similar pathways, leading to downstream effects on cell viability and function.
Result of Action
Related compounds have been shown to inhibit the viability of aggressive pancreatic adenocarcinoma cells . This suggests that 1,2-Diamino-4-methylpentane dihydrochloride might have similar effects, potentially leading to decreased cancer cell viability and altered cellular metabolism.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Diamino-4-methylpentane dihydrochloride can be synthesized through several methods. One common approach involves the reaction of 4-methylpentan-2-one with ammonia and hydrogen in the presence of a catalyst to form 1,2-diamino-4-methylpentane. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of 1,2-diamino-4-methylpentane dihydrochloride typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation, crystallization, and filtration to isolate and purify the final product.
化学反応の分析
Types of Reactions
1,2-Diamino-4-methylpentane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
類似化合物との比較
Similar Compounds
- 1,2-Diamino-4,5-methylenedioxybenzene dihydrochloride
- 1,2-Diamino-4,5-dimethoxybenzene dihydrochloride
- 1,2-Diamino-4-cyclohexene dihydrochloride
Uniqueness
1,2-Diamino-4-methylpentane dihydrochloride is unique due to its specific structure, which provides distinct reactivity and interaction profiles compared to other similar compounds. Its methyl group and two amino groups offer unique steric and electronic properties, making it valuable in various chemical and biological applications.
特性
IUPAC Name |
4-methylpentane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.2ClH/c1-5(2)3-6(8)4-7;;/h5-6H,3-4,7-8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDNAUBCSHFYIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-cyclohexylacetamide](/img/structure/B2416482.png)
![N-(1,3-benzodioxol-5-yl)-2-[4-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2416485.png)
![8-Thia-5-azaspiro[3.5]nonane](/img/structure/B2416486.png)
![(2S,3S)-2-[(6-chloropyridin-3-yl)formamido]-N,N,3-trimethylpentanamide](/img/structure/B2416487.png)
![5,7,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B2416489.png)


![1-[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2416495.png)

![[1,2,4]Triazolo[4,3-b]pyridazine-7-carboxylic acid](/img/structure/B2416499.png)
![N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2416500.png)
![6-imino-7-(2-morpholin-4-ylethyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2416501.png)
![Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride](/img/structure/B2416502.png)
